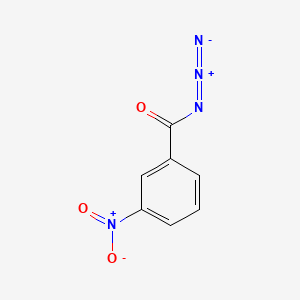

m-Nitrobenzoyl azide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17571. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzoyl azide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O3/c8-10-9-7(12)5-2-1-3-6(4-5)11(13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUKWVQKGHOBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188826 | |

| Record name | m-Nitrobenzoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3532-31-8 | |

| Record name | m-Nitrobenzoyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003532318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3532-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Nitrobenzoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrobenzoyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of m-Nitrobenzoyl Azide from m-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of m-nitrobenzoyl azide, a valuable intermediate in organic synthesis, particularly in the preparation of amines and their derivatives through the Curtius rearrangement. The synthesis is a two-step process commencing from m-nitrobenzoic acid.

Reaction Overview

The synthesis proceeds in two distinct steps:

-

Formation of m-Nitrobenzoyl Chloride: m-Nitrobenzoic acid is first converted to its more reactive acid chloride derivative, m-nitrobenzoyl chloride, through treatment with a chlorinating agent, typically thionyl chloride.

-

Formation of this compound: The resulting m-nitrobenzoyl chloride is then reacted with an azide salt, such as sodium azide, to yield the final product, this compound.

This acyl azide can subsequently undergo a Curtius rearrangement to form an isocyanate, which is a versatile precursor for synthesizing primary amines, carbamates, and ureas.[1][2][3]

Experimental Protocols

The following protocols are based on established and reliable synthetic procedures.[4]

Step 1: Synthesis of m-Nitrobenzoyl Chloride

Materials:

-

m-Nitrobenzoic acid

-

Thionyl chloride

-

Acetone (anhydrous)

-

Apparatus: Round-bottomed flask, reflux condenser, calcium chloride drying tube, gas-absorption trap, steam bath, Claisen flask for distillation.

Procedure:

-

In a 1-liter round-bottomed flask, combine 200 g (1.2 moles) of m-nitrobenzoic acid and 500 g (300 ml, 4.2 moles) of thionyl chloride.[4]

-

Fit the flask with a reflux condenser equipped with a calcium chloride drying tube leading to a gas-absorption trap.

-

Heat the mixture on a steam bath for 3 hours.[4]

-

After the reaction is complete, reconfigure the condenser for downward distillation and remove the excess thionyl chloride by distilling it at the temperature of the steam bath.[4]

-

Transfer the residue to a 250-ml Claisen flask and purify by distillation under reduced pressure.[4]

Step 2: Synthesis of this compound

Materials:

-

m-Nitrobenzoyl chloride

-

Sodium azide

-

Acetone (anhydrous)

-

Water

-

Apparatus: Round-bottomed flask, mechanical stirrer, dropping funnel, suction filter.

Procedure:

-

In a 2-liter round-bottomed flask equipped with an efficient mechanical stirrer, dissolve 78 g (1.2 moles) of sodium azide in 500 ml of water.[4]

-

Maintain the flask in a water bath at a temperature of 20–25°C.

-

While stirring, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 ml of anhydrous acetone dropwise over approximately 1 hour. A white precipitate of this compound will form immediately.[4]

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Add 500 ml of water and stir for another 30 minutes.[4]

-

Collect the precipitated azide by suction filtration, wash it with water, and allow it to air dry.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of m-nitrobenzoyl chloride and this compound.

Table 1: Synthesis of m-Nitrobenzoyl Chloride

| Parameter | Value | Reference |

| Reactants | ||

| m-Nitrobenzoic Acid | 200 g (1.2 moles) | [4] |

| Thionyl Chloride | 500 g (300 ml, 4.2 moles) | [4] |

| Reaction Conditions | ||

| Temperature | Steam bath | [4] |

| Time | 3 hours | [4] |

| Product | ||

| m-Nitrobenzoyl Chloride | 200–217 g | [4] |

| Yield | 90–98% | [4] |

| Physical Properties | ||

| Boiling Point | 153–154°C / 12 mm Hg | [4] |

| Melting Point | 33°C | [4] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| m-Nitrobenzoyl Chloride | 185.5 g (1 mole) | [4] |

| Sodium Azide | 78 g (1.2 moles) | [4] |

| Reaction Conditions | ||

| Temperature | 20–25°C | [4] |

| Time | ~1.5 hours | [4] |

| Product | ||

| This compound (crude) | 189 g | [4] |

| Yield | 98% | [4] |

| Physical Properties | ||

| Melting Point (crude) | 68°C | [4] |

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and the experimental workflow.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to m-Nitrobenzoyl Azide: Chemical Properties and Stability

Introduction

m-Nitrobenzoyl azide is an organic compound that belongs to the class of acyl azides. Characterized by the presence of both a nitro group and an azide group attached to a benzoyl scaffold, this molecule is a high-energy, reactive intermediate primarily utilized in organic synthesis. Its utility stems from the azide's ability to undergo various transformations, most notably the Curtius rearrangement to form isocyanates, and its participation in cycloaddition reactions. However, the same functional groups that make it synthetically valuable also render it potentially hazardous. This guide provides an in-depth overview of the chemical properties, stability, and handling protocols for this compound, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a white solid that is slightly soluble in water.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₄O₃ | [3][4][5] |

| Molecular Weight | 192.13 g/mol | [2][4][5] |

| CAS Number | 3532-31-8 | [4][6] |

| Appearance | White precipitate/solid | [1] |

| Melting Point | 68 °C (Crude) | [1] |

| Boiling Point | Not available (Decomposes) | [2][5] |

| Solubility | Slightly soluble in water; recrystallized from benzene/ligroin | [1][2] |

Stability and Reactivity

Organic azides are energetic compounds known for their potential to decompose explosively when subjected to heat, light, friction, or shock.[7][8] The stability of this compound is influenced by the presence of two "explosophores": the azide group and the nitro group.[7]

Stability Assessment Rules:

Two general guidelines can be used to assess the stability of organic azides:

-

Carbon-to-Nitrogen Ratio (C/N): For this compound (C₇H₄N₄O₃), the C/N ratio is 7 carbons to 4 nitrogens (1.75). Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but should be stored at low temperatures, protected from light, and handled with extreme care.[7][9]

-

Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group.[7][9] With 7 carbons and two energetic groups (azide and nitro), this compound does not meet this criterion, indicating a higher potential for instability.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzoyl azide, 4-nitro- | CAS#:2733-41-7 | Chemsrc [chemsrc.com]

- 3. PubChemLite - this compound (C7H4N4O3) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 3532-31-8 [chemicalbook.com]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

Physicochemical and Identification Data

An In-depth Technical Guide to m-Nitrobenzoyl Azide for Researchers and Drug Development Professionals

CAS Number: 3532-31-8[1][2][3]

This guide provides comprehensive technical information on this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical properties, a detailed synthesis protocol, potential applications, and essential safety data.

This compound is an organic compound that serves as a key reagent in various chemical transformations. Its properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 3532-31-8 | [1][2][3] |

| Molecular Formula | C₇H₄N₄O₃ | [1][3] |

| Molecular Weight | 192.13 g/mol | [1][4] |

| Synonyms | 3-Nitrobenzoyl azide, Benzoyl azide, 3-nitro- | [3] |

| Appearance | White precipitate/solid | [5] |

| Melting Point | 68 °C (crude) | [5] |

| InChI Key | MBUKWVQKGHOBTG-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)N=[N+]=[N-] | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from m-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by the reaction with sodium azide.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Step A: Preparation of m-Nitrobenzoyl Chloride

-

Reactants:

-

m-Nitrobenzoic acid: 200 g (1.2 moles)

-

Thionyl chloride: 500 g (300 ml, 4.2 moles)

-

-

Procedure:

-

Combine the m-nitrobenzoic acid and thionyl chloride in a 1-L round-bottomed flask equipped with a reflux condenser. The condenser should be fitted with a calcium chloride drying tube leading to a gas-absorption trap.

-

Heat the mixture on a steam bath for 3 hours.

-

After the reaction is complete, reconfigure the condenser for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.

-

Transfer the residue to a 250-ml Claisen flask and distill under reduced pressure.

-

-

Product:

-

m-Nitrobenzoyl chloride is collected at 153–154 °C / 12 mm Hg.

-

Yield: 200–217 g (90–98%).

-

Melting Point: 33 °C.

-

Step B: Preparation of m-Nitrobenzazide (this compound)

-

Reactants:

-

m-Nitrobenzoyl chloride: 185.5 g (1 mole)

-

Sodium azide (NaN₃): 78 g (1.2 moles)

-

Acetone (dried): 300 ml

-

Water: 500 ml initially, plus 500 ml for washing

-

-

Procedure:

-

In a 2-L round-bottomed flask fitted with a mechanical stirrer, dissolve the sodium azide in 500 ml of water.

-

Surround the flask with a water bath maintained at 20–25 °C.

-

Begin stirring and, over a period of approximately 1 hour, add a solution of m-nitrobenzoyl chloride in 300 ml of dried acetone from a dropping funnel. A white precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes after the addition is complete.

-

Add another 500 ml of water and stir for an additional 30 minutes.

-

Collect the azide product by suction filtration, wash it with water, and allow it to air dry.

-

-

Product:

-

Crude this compound.

-

Yield: 189 g (98%).

-

Melting Point: 68 °C.

-

The product can be recrystallized from a mixture of equal parts benzene and ligroin, keeping the temperature below 50 °C.

-

Chemical Reactivity and Applications

Acyl azides, such as this compound, are valuable intermediates in organic synthesis, primarily due to their ability to undergo the Curtius rearrangement. This reaction provides a pathway to isocyanates, which are precursors to amines, ureas, and carbamates.

The azide functional group is also central to "click chemistry," a concept introduced by K. Barry Sharpless.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, allowing for the efficient and specific formation of triazole rings.[6] This methodology has had a profound impact on drug discovery and development by enabling the rapid synthesis of compound libraries and the creation of complex molecular architectures, including antibody-drug conjugates (ADCs).[6][7]

The bio-orthogonal nature of the azide and alkyne groups makes this reaction suitable for use in biological systems.[8] The resulting 1,2,3-triazole ring is stable and can act as a biocompatible linker, connecting different molecular fragments.[8] These features make azide-containing compounds like this compound highly relevant for:

-

Lead Discovery and Optimization: Rapidly creating diverse libraries of compounds for screening.[7]

-

Bioconjugation: Linking molecules to proteins, peptides, or other biomolecules.

-

Prodrug Synthesis: Designing molecules that are activated under specific physiological conditions.[6]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. Organic azides can be shock-sensitive and potentially explosive, especially when heated.

Hazard Identification and Precautionary Statements

The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[3]

| Hazard Class | GHS Statements | Reference(s) |

| Acute Toxicity | H302: Harmful if swallowed. | [3] |

| H312: Harmful in contact with skin. | [3] | |

| H332: Harmful if inhaled. | [3] | |

| Irritation | H315: Causes skin irritation. | [3] |

| H319: Causes serious eye irritation. | [3] | |

| H335: May cause respiratory irritation. | [3] |

Handling and Storage Recommendations

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[9] Eyewash stations and safety showers should be readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent dust formation. Keep away from heat, sparks, and open flames.[11] The material may be shock-sensitive.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[11] Keep away from incompatible materials such as acids and strong oxidizing agents.[11]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[11]

References

- 1. MOLBASE [key.molbase.com]

- 2. This compound | 3532-31-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rjptonline.org [rjptonline.org]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

molecular weight and formula of m-nitrobenzoyl azide

An In-depth Technical Guide to m-Nitrobenzoyl Azide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a versatile intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block for more complex molecules.

Core Properties of this compound

This compound is an organic compound featuring both a nitro group and an azide functional group attached to a benzoyl scaffold. These functionalities impart a unique reactivity profile, making it a subject of interest for various chemical transformations.

| Property | Data | Reference |

| Chemical Formula | C₇H₄N₄O₃ | [1] |

| Molecular Weight | 192.13 g/mol | [1] |

| Appearance | White precipitate/crystalline solid | [1] |

| Melting Point | 68 °C (crude) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of m-nitrobenzoyl chloride with an azide salt, such as sodium azide. The precursor, m-nitrobenzoyl chloride, can be prepared from m-nitrobenzoic acid.

Experimental Protocol: Preparation of m-Nitrobenzoyl Chloride

A common method for the synthesis of m-nitrobenzoyl chloride involves the reaction of m-nitrobenzoic acid with thionyl chloride[1].

Materials:

-

m-Nitrobenzoic acid

-

Thionyl chloride

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, combine m-nitrobenzoic acid (1.2 moles) and thionyl chloride (4.2 moles)[1].

-

Heat the mixture on a steam bath for 3 hours[1].

-

After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride at the temperature of the steam bath[1].

-

Transfer the residue to a Claisen flask and distill under reduced pressure to obtain m-nitrobenzoyl chloride[1].

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses[1].

Materials:

-

m-Nitrobenzoyl chloride

-

Sodium azide

-

Acetone (dried)

-

Water

Procedure:

-

In a round-bottomed flask fitted with a mechanical stirrer, dissolve sodium azide (1.2 moles) in 500 ml of water[1]. Maintain the temperature of the flask at 20–25 °C using a water bath[1].

-

Prepare a solution of m-nitrobenzoyl chloride (1 mole) in 300 ml of dried acetone[1].

-

While stirring the sodium azide solution, add the m-nitrobenzoyl chloride solution dropwise over approximately 1 hour. This compound will precipitate as a white solid[1].

-

Continue stirring for 30 minutes after the addition is complete[1].

-

Add 500 ml of water and stir for an additional 30 minutes[1].

-

Collect the precipitated this compound by suction filtration, wash with water, and air-dry[1]. The yield of the crude product is typically high (around 98%)[1].

References

m-nitrobenzoyl azide safety precautions and handling

An In-depth Technical Guide to the Safe Handling of m-Nitrobenzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic azide compound that serves as a valuable reagent in various chemical syntheses. However, like all azides, it is a potentially energetic material that requires careful handling to mitigate risks. Organic azides are known to be sensitive to heat, shock, and friction, and can decompose explosively under certain conditions.[1][2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the safe use of this compound in a laboratory setting. The information presented is compiled from safety data sheets for structurally similar compounds and general guidelines for handling organic azides.

Hazard Identification and Classification

-

Flammable Solid : Organic azides can be flammable and may burn rapidly.[4] Dusts can form explosive mixtures with air.[4]

-

Explosive : May be shock-sensitive and can decompose violently when subjected to heat, friction, or pressure.[1][4]

-

Acute Toxicity : The toxicological properties have not been fully investigated, but ingestion, inhalation, and skin contact may be harmful.[4][5] The azide functional group is known for its toxicity, which is comparable to cyanide.[2]

-

Skin and Eye Irritant : May cause skin irritation, dermatitis, and eye irritation or damage.[4][5]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its isomer, p-nitrobenzoyl azide.

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| Synonyms | Benzoyl azide, m-nitro- | [6] |

| Molecular Formula | C₇H₄N₄O₃ | [4][5] |

| Molecular Weight | 192.13 g/mol | [5][7] |

| Appearance | White precipitate/solid | [5][6] |

| Melting Point | 68 °C (crude), 72 °C (p-isomer) | [5][6] |

| Solubility | Slightly soluble in water | [4][5] |

| Vapor Density | 6.6 | [5] |

| Specific Gravity | >1.0 | [4][5] |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Safe Handling

-

Work in a well-ventilated area, preferably a chemical fume hood.[3][5]

-

Ground and bond containers when transferring material to prevent static discharge.[4][5]

-

Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly unstable metal azides.[1]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[3][5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

-

Store away from incompatible substances such as acids, metallic salts, and strong oxidizing agents.[4][5]

-

Keep away from sources of ignition.[5]

-

Store in a flammables-area.[5]

-

All organic azides should be stored at low temperatures (e.g., -18°C) and protected from light.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Type | Specifications | Source |

| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | [3][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if workplace conditions warrant it. | [5][8] |

First Aid Measures

In the event of exposure, immediate medical attention is necessary.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [3][5] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [5] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [5] |

Fire Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[4]

-

Specific Hazards : The compound is a flammable solid and dust can form an explosive hazard when exposed to heat or flame.[4][5] Containers may explode in the heat of a fire.[4][5] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to safe areas. Avoid dust formation and breathing vapors, mist, or gas.[3] Ensure adequate ventilation and remove all sources of ignition.[3]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Containment and Cleaning : Use spark-proof tools and explosion-proof equipment.[3] Sweep up the material and place it into a suitable, closed container for disposal.[3][8]

Disposal Considerations

-

Chemical waste should be disposed of in accordance with local, state, and federal regulations.[6]

-

Azide-containing waste should be collected separately and clearly labeled.[2]

-

Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[1]

-

Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.[1]

Experimental Protocol: Synthesis of m-Nitrobenzazide

The following protocol is adapted from Organic Syntheses.[6]

A. m-Nitrobenzoyl chloride

-

In a 1-liter round-bottomed flask, place 200 g (1.2 moles) of crude m-nitrobenzoic acid and 500 g (300 ml, 4.2 moles) of thionyl chloride.

-

Fit the flask with a reflux condenser equipped with a calcium chloride drying tube leading to a gas-absorption trap.

-

Heat the mixture on a steam bath for 3 hours.

-

Set the condenser for downward distillation and distill off the excess thionyl chloride at the temperature of the steam bath.

B. m-Nitrobenzazide

-

In a 2-liter round-bottomed flask with a mechanical stirrer, dissolve 78 g (1.2 moles) of sodium azide in 500 ml of water.

-

Maintain the flask in a water bath at 20–25°C.

-

While stirring, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 ml of acetone (previously dried) over about 1 hour. m-Nitrobenzazide will precipitate as a white solid.

-

Continue stirring for 30 minutes after the addition is complete.

-

Add 500 ml of water and stir for an additional 30 minutes.

-

Collect the azide by suction filtration, wash it with water, and allow it to air dry. The yield of the crude product (m.p. 68°C) is approximately 189 g (98%).

Note : This reaction should be performed in a hood as small amounts of volatile and highly toxic hydrazoic acid may be liberated.[6]

Visual Workflow and Diagrams

Logical Workflow for Handling a Chemical Spill

The following diagram outlines the logical steps to be taken in the event of a this compound spill.

Caption: Workflow for this compound spill response.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. echemi.com [echemi.com]

- 4. Benzoyl azide, 4-nitro- | CAS#:2733-41-7 | Chemsrc [chemsrc.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of m-Nitrobenzoyl Azide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-nitrobenzoyl azide in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining quantitative solubility. Additionally, a workflow for the synthesis of this compound is presented.

Introduction to this compound

This compound (C₇H₄N₄O₃) is an organic compound that belongs to the acyl azide family. These compounds are versatile reagents in organic synthesis, notably in the Curtius rearrangement for the synthesis of isocyanates and subsequent conversion to amines, ureas, and carbamates. An understanding of its solubility is critical for its effective use in various reaction media, for purification processes such as recrystallization, and for its safe handling and storage.

Chemical Structure:

Solubility of this compound

Currently, there is a lack of specific quantitative data (e.g., in g/100 mL) for the solubility of this compound in a range of common organic solvents within peer-reviewed journals and chemical databases. However, qualitative information can be inferred from documented synthesis and purification procedures.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Source/Justification |

| Aromatic Hydrocarbons | Benzene | Soluble | Used in recrystallization procedures. |

| Aliphatic Hydrocarbons | Ligroin | Sparingly Soluble/Insoluble | Used as an anti-solvent in recrystallization with benzene. |

| Ketones | Acetone | Soluble | Used as a solvent for the reactant m-nitrobenzoyl chloride in the synthesis of the azide. |

| Ethers | Diethyl Ether | Likely Soluble | General solubility of similar organic azides in ethers. |

| Alcohols | Ethanol, Methanol | Likely Soluble | General solubility of polar organic compounds in alcohols. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Likely Soluble | General solubility of organic compounds in these versatile solvents. |

| Water | Water | Insoluble | The compound precipitates from an aqueous reaction mixture during its synthesis. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath (e.g., water bath, heating block)

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of scintillation vials. An excess is ensured by the presence of undissolved solid at the end of the equilibration period.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A vortex mixer or magnetic stirrer can be used for continuous agitation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution collected.

-

Allow the solvent to evaporate completely from the pre-weighed vial. This can be done at room temperature in a fume hood or accelerated using a gentle stream of nitrogen or a vacuum oven at a low temperature to avoid decomposition of the azide.

-

Once the solvent has completely evaporated, re-weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as g/mL, g/100 mL, or mol/L.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100

-

Safety Precautions:

-

This compound is a potentially explosive compound, sensitive to shock and heat. Handle with appropriate care, using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

-

Avoid generating dust or fine particles.

-

Dispose of azide-containing waste according to institutional safety guidelines.

Synthesis Workflow of this compound

The synthesis of this compound is typically achieved through the reaction of m-nitrobenzoyl chloride with sodium azide in an acetone/water solvent system. The workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Conclusion

An In-depth Technical Guide to the Thermal Decomposition of m-Nitrobenzoyl Azide to Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of m-nitrobenzoyl azide to m-nitrophenyl isocyanate, a key transformation in organic synthesis. This reaction proceeds via the Curtius rearrangement, a versatile and widely used method for the preparation of isocyanates, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details the reaction mechanism, experimental protocols, and analytical considerations for this process, presenting quantitative data in a clear and accessible format.

Reaction Overview and Mechanism

The thermal decomposition of this compound is a classic example of the Curtius rearrangement. This reaction involves the intramolecular rearrangement of an acyl azide to an isocyanate with the concomitant loss of nitrogen gas.[1][2]

The currently accepted mechanism for the thermal Curtius rearrangement is a concerted process.[1] This means the migration of the aryl group and the expulsion of dinitrogen occur simultaneously, avoiding the formation of a discrete, high-energy nitrene intermediate. This concerted pathway is supported by both experimental evidence, such as the retention of stereochemistry in the migrating group, and theoretical calculations.[1][3]

The presence of the nitro group in the meta position of the benzoyl azide influences the electronic properties of the migrating aryl ring, which can affect the reaction rate and conditions required for the rearrangement.

Experimental Protocols

The synthesis of m-nitrophenyl isocyanate via the thermal decomposition of this compound is a two-step process: the formation of the acyl azide followed by its thermal rearrangement.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the reaction of m-nitrobenzoyl chloride with sodium azide.

Experimental Protocol:

-

Reaction Setup: A solution of sodium azide in a suitable solvent (e.g., aqueous acetone) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice-water bath.

-

Addition of Acyl Chloride: A solution of m-nitrobenzoyl chloride in a compatible solvent (e.g., acetone) is added dropwise to the stirred sodium azide solution. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at low temperature.

-

Isolation: The product, this compound, is typically a solid and can be isolated by filtration. The crude product is washed with cold water and dried under vacuum at a low temperature.

Note: Acyl azides are potentially explosive and should be handled with care. Avoid heating the isolated azide and use appropriate safety precautions.

Thermal Decomposition to m-Nitrophenyl Isocyanate

The thermal decomposition of this compound is typically carried out in an inert solvent.

Experimental Protocol:

-

Reaction Setup: A solution of this compound in a high-boiling inert solvent (e.g., toluene, xylene, or diphenyl ether) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heating: The solution is heated to a temperature sufficient to induce the rearrangement and nitrogen evolution. The optimal temperature is typically in the range of 80-120 °C, but should be determined empirically for each specific setup.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of nitrogen gas evolution or by analytical techniques such as IR spectroscopy (disappearance of the azide peak around 2130 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).

-

Isolation: After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude m-nitrophenyl isocyanate. Further purification can be achieved by distillation under high vacuum or by chromatography.

Quantitative Data

| Parameter | Value/Range | Notes |

| Decomposition Temperature | 80 - 120 °C | Dependent on solvent and desired reaction rate. |

| Reaction Time | 1 - 4 hours | Monitored by N₂ evolution or spectroscopic methods. |

| Yield of Isocyanate | > 80% | Generally high for the Curtius rearrangement. |

| Key IR Frequencies (cm⁻¹) | Azide (N₃): ~2130 | Isocyanate (NCO): ~2270 |

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of the thermal decomposition and to characterize the final product.

| Analytical Technique | Application |

| Infrared (IR) Spectroscopy | Monitoring the disappearance of the azide stretching vibration (~2130 cm⁻¹) and the appearance of the isocyanate stretching vibration (~2270 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of the final m-nitrophenyl isocyanate product. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify the isocyanate product and any potential byproducts. |

| High-Performance Liquid Chromatography (HPLC) | Can be used to monitor the reaction progress and assess the purity of the final product. |

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the overall transformation from m-nitrobenzoyl chloride to m-nitrophenyl isocyanate.

References

An In-depth Technical Guide to the Curtius Rearrangement of m-Nitrobenzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Curtius rearrangement, with a specific focus on the mechanism, synthesis, and reaction parameters of m-nitrobenzoyl azide. This document is intended for an audience with a strong background in organic chemistry and is designed to be a valuable resource for those utilizing this reaction in synthetic and medicinal chemistry.

Core Concepts of the Curtius Rearrangement

The Curtius rearrangement, first reported by Theodor Curtius in 1885, is a thermal decomposition of an acyl azide to an isocyanate with the concurrent loss of nitrogen gas.[1] The resulting isocyanate is a versatile intermediate that can be trapped by a variety of nucleophiles to yield primary amines, carbamates, or ureas.[1]

The reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups and the fact that the rearrangement proceeds with complete retention of the stereochemistry of the migrating group.[2]

The Concerted Mechanism

While it was initially postulated that the Curtius rearrangement proceeds through a two-step process involving the formation of a reactive acyl nitrene intermediate, extensive research has provided strong evidence for a concerted mechanism in the thermal rearrangement.[1] In this concerted pathway, the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. This is supported by the absence of byproducts that would be expected from a discrete nitrene intermediate, such as insertion or addition products.[1] Thermodynamic calculations also favor the concerted mechanism.[1]

The key step involves a[1][3]-shift of the substituent attached to the carbonyl group to the adjacent nitrogen atom as nitrogen gas is liberated.

Electronic Effects of Substituents on Benzoyl Azides

The rate of the Curtius rearrangement of substituted benzoyl azides is influenced by the electronic nature of the substituents on the aromatic ring. For substituents in the meta position, electron-releasing groups are known to increase the rate of rearrangement. Conversely, electron-attracting groups, such as the nitro group in the meta position of this compound, have been found to decrease the reaction rate. All substituents in the para-position have been observed to decrease the rate of rearrangement.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| m-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Starting material for azide synthesis |

| Sodium azide | NaN₃ | 65.01 | Azide source |

| This compound | C₇H₄N₄O₃ | 192.13 | Substrate for Curtius rearrangement |

| m-Nitrophenyl isocyanate | C₇H₄N₂O₃ | 164.12 | Product of Curtius rearrangement |

| Benzyl alcohol | C₇H₈O | 108.14 | Trapping agent for isocyanate |

| Benzyl m-nitrophenylcarbamate | C₁₄H₁₂N₂O₄ | 272.26 | Final product (example) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general procedure for its subsequent Curtius rearrangement.

Synthesis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

-

m-Nitrobenzoyl chloride (185.5 g, 1 mole)

-

Sodium azide (78 g, 1.2 moles)

-

Acetone (dried over anhydrous potassium carbonate, 300 ml)

-

Water (1000 ml)

-

2-liter round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Water bath

-

Suction filter

Procedure:

-

In a 2-liter round-bottomed flask equipped with an efficient mechanical stirrer, dissolve 78 g (1.2 moles) of sodium azide in 500 ml of water.

-

Maintain the flask in a water bath at a temperature of 20–25°C.

-

Begin stirring the sodium azide solution and, over a period of approximately 1 hour, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 ml of dried acetone from a dropping funnel. A white precipitate of this compound will form immediately.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Add 500 ml of water to the reaction mixture and stir for another 30 minutes.

-

Collect the precipitated this compound by suction filtration, wash it with water, and allow it to air dry.

-

The yield of the crude product is approximately 189 g (98%). The crude product has a melting point of 68°C.

-

Recrystallization can be performed from a mixture of equal parts of benzene and petroleum ether (b.p. 60–80°C) to yield a purified product with a melting point of 72°C.

Curtius Rearrangement of this compound and Trapping of the Isocyanate

Materials:

-

This compound

-

Anhydrous toluene (or another high-boiling inert solvent)

-

Benzyl alcohol (or another suitable nucleophile)

-

Round-bottomed flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve the this compound in a minimal amount of anhydrous toluene.

-

Add a slight excess of the trapping agent, for example, benzyl alcohol (1.1 equivalents).

-

Heat the reaction mixture to reflux. The decomposition of the azide and subsequent rearrangement to the isocyanate typically occurs at temperatures between 80-120°C, with the evolution of nitrogen gas. The exact temperature and reaction time will need to be optimized.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of nitrogen evolution.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure.

-

The resulting crude carbamate can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of the Curtius Rearrangement of this compound.

Experimental Workflows

Caption: Experimental Workflow for the Synthesis and Rearrangement of this compound.

References

- 1. Benzoyl azide, 4-nitro- | CAS#:2733-41-7 | Chemsrc [chemsrc.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Benzoyl Azides: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the historical discovery of benzoyl azides, a class of organic compounds that have become indispensable reagents in synthetic chemistry. The narrative centers on the pioneering work of German chemist Theodor Curtius, whose investigation into hydrazine derivatives led to the first synthesis of these versatile chemical intermediates. This document details the seminal experimental protocols, summarizes key quantitative data, and illustrates the foundational chemical transformations that introduced benzoyl azides to the world of organic chemistry.

Introduction to Benzoyl Azides

Benzoyl azides are organic compounds belonging to the acyl azide family, characterized by a benzoyl group attached to an azide functional group. Their discovery in the late 19th century was a pivotal moment in organic synthesis, primarily due to their role as precursors to isocyanates via the now-famous Curtius rearrangement. This rearrangement has since become a fundamental tool for the synthesis of amines, urethanes, and ureas, with wide-ranging applications in the pharmaceutical and agrochemical industries. Understanding the origins of benzoyl azides provides valuable context for their continued use and development in modern chemical research.

The Key Pioneer: Theodor Curtius

The story of benzoyl azides is inextricably linked to Theodor Curtius (1857-1928) , a prominent German chemist. His extensive research into the chemistry of hydrazine and its derivatives laid the groundwork for the discovery of hydrazoic acid and organic azides. In 1890, Curtius first reported on the reaction that would later be named the Curtius rearrangement , a thermal decomposition of acyl azides to isocyanates with the loss of nitrogen gas.[1][2] This discovery was further elaborated in a comprehensive paper published in 1894, which detailed the synthesis of various acyl hydrazides and their conversion to acyl azides, including benzoyl azide.[3]

The First Synthesis of Benzoyl Azide: The Acylhydrazide Route

Theodor Curtius's 1894 publication in the Journal für Praktische Chemie detailed the first synthesis of benzoyl azide. The method involved a two-step process starting from a benzoic acid derivative.

Experimental Protocol: Synthesis of Benzoylhydrazine

General Procedure:

-

An ester of benzoic acid (e.g., ethyl benzoate) is dissolved in a suitable solvent, typically ethanol.

-

Hydrazine hydrate is added to the solution.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the benzoylhydrazine product crystallizes out of the solution.

-

The crystalline product is collected by filtration, washed with a cold solvent, and dried.

Experimental Protocol: Conversion of Benzoylhydrazine to Benzoyl Azide

The second and crucial step is the conversion of the synthesized benzoylhydrazine to benzoyl azide through diazotization using nitrous acid.

General Procedure:

-

Benzoylhydrazine is dissolved in a dilute acid (e.g., hydrochloric acid or acetic acid) and cooled in an ice bath.

-

A cooled aqueous solution of sodium nitrite is added dropwise to the benzoylhydrazine solution while maintaining a low temperature (typically 0-5 °C).

-

The benzoyl azide precipitates from the reaction mixture as a solid.

-

The product is collected by filtration, washed with cold water, and carefully dried. Due to the potential instability of acyl azides, this step is performed with great caution.

Quantitative Data

While the precise yield and melting point from Curtius's original 1894 experiment are not available in the searched literature, subsequent preparations based on his method have reported the following typical data for benzoyl azide:

| Property | Value |

| Melting Point | 28-30 °C |

| Appearance | Colorless solid |

It is important to note that benzoyl azide is a potentially explosive compound and should be handled with appropriate safety precautions.

Reaction Pathway

The overall transformation from benzoic acid to benzoyl azide via the acylhydrazide route is depicted below.

The Curtius Rearrangement: The Defining Reaction of Benzoyl Azides

The primary significance of Curtius's discovery of benzoyl azide was its subsequent thermal decomposition into phenyl isocyanate and nitrogen gas. This reaction, the Curtius rearrangement, proceeds with the retention of the configuration of the migrating group and is a cornerstone of synthetic organic chemistry.

Experimental Protocol: Thermal Decomposition of Benzoyl Azide

The rearrangement is typically carried out by heating the acyl azide in an inert solvent.

General Procedure:

-

Benzoyl azide is dissolved in an inert, high-boiling solvent such as benzene, toluene, or chloroform.

-

The solution is heated to reflux.

-

The progress of the reaction is monitored by the evolution of nitrogen gas.

-

After the reaction is complete, the solvent is removed to yield the isocyanate, which can then be used in subsequent reactions without purification.

Reaction Pathway

The Curtius rearrangement of benzoyl azide to phenyl isocyanate is a key transformation.

References

Spectroscopic and Synthetic Profile of m-Nitrobenzoyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

m-Nitrobenzoyl azide is an organic compound of interest in various chemical syntheses, potentially serving as a precursor for the generation of nitrenes or in the formation of amides and other nitrogen-containing heterocycles. Accurate and comprehensive spectroscopic data is crucial for its unambiguous identification and for monitoring its reactions. This guide aims to consolidate the available synthetic information and provide a predictive framework for its spectroscopic characterization.

Synthesis of this compound

A reliable method for the preparation of this compound involves the nucleophilic substitution of the chloride in m-nitrobenzoyl chloride with an azide ion from sodium azide.

Experimental Protocol

Materials:

-

m-Nitrobenzoic acid

-

Thionyl chloride

-

Sodium azide (NaN3)

-

Acetone (dried)

-

Water

-

Benzene

-

Ligroin

Procedure:

Part A: Synthesis of m-Nitrobenzoyl Chloride

-

In a round-bottomed flask, combine 200 g (1.2 moles) of m-nitrobenzoic acid with 500 g (4.2 moles) of thionyl chloride.

-

Fit the flask with a reflux condenser and heat the mixture on a steam bath for 3 hours.

-

After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride.

-

Distill the remaining residue under reduced pressure to yield m-nitrobenzoyl chloride.

Part B: Synthesis of this compound [1]

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 78 g (1.2 moles) of sodium azide in 500 ml of water.

-

Maintain the temperature of the flask at 20-25 °C using a water bath.

-

While stirring, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 ml of dried acetone dropwise over approximately 1 hour. A white precipitate of this compound will form immediately.[1]

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Add 500 ml of water and stir for another 30 minutes.

-

Collect the azide product by suction filtration, wash it with water, and allow it to air dry.[1]

-

The crude product can be recrystallized from a mixture of equal parts of benzene and ligroin at a temperature below 50 °C.[1]

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound was not found in the available literature. The following tables summarize the expected spectroscopic characteristics based on the known structure and data from analogous aromatic nitro compounds and organic azides.

1H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl3 or DMSO-d6 Frequency: 300-500 MHz

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | s (singlet) or t (triplet) | ~1.5-2.0 (meta coupling) |

| H-4 | 8.3 - 8.6 | ddd (doublet of doublet of doublets) | ~7.5-8.5 (ortho), ~1.5-2.5 (meta) |

| H-5 | 7.6 - 7.9 | t (triplet) | ~7.5-8.5 (ortho) |

| H-6 | 8.0 - 8.3 | ddd (doublet of doublet of doublets) | ~7.5-8.5 (ortho), ~1.5-2.5 (meta) |

Note: The electron-withdrawing nitro and azide groups will deshield the aromatic protons, shifting them downfield.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl3 or DMSO-d6 Frequency: 75-125 MHz

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-3 (C-NO2) | 147 - 150 |

| C-1 | 134 - 138 |

| Aromatic CH | 120 - 135 |

IR (Infrared) Spectroscopy

| Functional Group | Expected Absorption Range (cm-1) | Intensity |

| Azide (N3) asymmetric stretch | 2100 - 2160 | Strong |

| Carbonyl (C=O) stretch | 1680 - 1720 | Strong |

| Nitro (NO2) asymmetric stretch | 1510 - 1560 | Strong |

| Nitro (NO2) symmetric stretch | 1340 - 1380 | Strong |

| C-N stretch | 1200 - 1350 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |

MS (Mass Spectrometry)

Ionization Mode: Electron Impact (EI)

| m/z | Proposed Fragment | Notes |

| 192 | [M]+• | Molecular ion |

| 164 | [M - N2]+• | Loss of nitrogen gas, a common fragmentation for azides |

| 150 | [M - N3]+ | Loss of the azide radical |

| 120 | [C6H4NO]+ | Further fragmentation of the benzoyl cation |

| 104 | [C7H4O]+• | Loss of NO2 from the molecular ion |

| 92 | [C6H4]+• | Loss of CO from the benzoyl cation |

| 76 | [C6H4]+• | Benzene ring fragment |

Experimental Workflows and Data Analysis Logic

Synthesis Workflow

The synthesis of this compound is a two-step process starting from m-nitrobenzoic acid. The following diagram illustrates the workflow.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Logic

The structural confirmation of the synthesized this compound would rely on the combined interpretation of various spectroscopic techniques. The logical flow of this analysis is depicted below.

Caption: Logic for structural confirmation via spectroscopy.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic and synthetic aspects of this compound. The detailed synthetic protocol offers a clear path to obtaining the compound. While direct experimental spectroscopic data is currently lacking in the reviewed literature, the provided expected values and patterns for 1H NMR, 13C NMR, IR, and MS offer a valuable reference for researchers. The included workflows for synthesis and spectroscopic analysis are intended to facilitate the practical application of this information in a laboratory setting. It is recommended that any future synthesis of this compound be accompanied by thorough spectroscopic characterization to validate and supplement the predictive data presented herein.

References

An In-Depth Technical Guide on the Potential Hazards and Explosive Nature of Acyl Azides

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Acyl azides are versatile and highly reactive intermediates in organic synthesis, most notably employed in the Curtius rearrangement for the synthesis of amines, carbamates, and ureas. Despite their synthetic utility, acyl azides are energetically rich molecules that pose significant explosion hazards. Their inherent instability, sensitivity to heat, shock, and friction, necessitates a thorough understanding of their hazardous properties and strict adherence to safety protocols. This guide provides an in-depth technical overview of the potential hazards associated with acyl azides, including their explosive nature, decomposition mechanisms, and factors influencing their stability. It further details experimental protocols for their synthesis, safe handling, and emergency quenching, alongside a discussion on modern continuous-flow techniques designed to mitigate these risks. Quantitative data on the thermal stability of selected acyl azides is presented to aid in risk assessment. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to work safely with this important class of compounds.

Introduction: The Dual Nature of Acyl Azides

Acyl azides (RCON₃) are carboxylic acid derivatives that serve as valuable precursors in a variety of chemical transformations. Their most prominent application is the Curtius rearrangement, a thermal or photochemical decomposition that yields an isocyanate with the loss of nitrogen gas.[1] This isocyanate can be subsequently trapped by various nucleophiles to afford a range of important functional groups.[2] However, the synthetic utility of acyl azides is shadowed by their potential for rapid and violent decomposition.[3][4] The presence of the azido group (-N₃), a known explosophore, imparts a high degree of instability to these molecules, making them sensitive to external stimuli such as heat, shock, and friction.[5] A number of laboratory incidents involving the unexpected detonation of azides have been reported, underscoring the critical need for caution and specialized handling procedures.[6]

This technical guide aims to provide a comprehensive resource on the hazards of acyl azides, enabling researchers to make informed decisions and implement appropriate safety measures in their work.

The Explosive Nature of Acyl Azides: A Deeper Look

The explosive character of acyl azides stems from the high nitrogen content and the energetically favorable decomposition pathway that liberates highly stable dinitrogen gas (N₂). This decomposition can be initiated by thermal energy, mechanical shock, or even friction.

Thermal Sensitivity

Shock and Friction Sensitivity

In addition to thermal sensitivity, acyl azides can be sensitive to mechanical shock and friction.[9] This means that grinding, scraping, or even the friction from a ground glass joint can potentially initiate a violent decomposition.[10] Low molecular weight organic azides are particularly problematic in this regard.[5] While quantitative impact sensitivity data for a broad range of acyl azides is scarce, the general principle is that compounds with a higher proportion of the energetic azide group relative to the rest of the molecule are more sensitive.[5]

Factors Influencing Stability

Several factors influence the stability and explosive potential of acyl azides:

-

Molecular Weight and Carbon-to-Nitrogen Ratio: As a general rule, the stability of organic azides increases with molecular weight and the carbon-to-nitrogen (C/N) ratio.[5] A higher carbon content helps to dilute the energetic contribution of the azide group. One commonly cited guideline is the "Rule of Six," which suggests that having at least six carbon atoms per energetic group (like an azide) renders the compound relatively safe to handle with appropriate precautions.[11] Another guideline suggests that the ratio of the number of carbon and oxygen atoms to the number of nitrogen atoms ((NC + NO) / NN) should be ≥ 3 for an organic azide to be considered stable enough to be isolated in pure form in larger quantities.[12]

-

Structure: The stability of acyl azides is also influenced by their molecular structure. Aromatic, olefinic, and carbonyl azides are generally less stable than aliphatic azides.[12]

-

Presence of Other Energetic Groups: The presence of other explosophoric groups in the molecule, such as nitro groups, will increase the overall hazard.[11]

Quantitative Data on Acyl Azide Stability

A significant challenge in the risk assessment of acyl azides is the lack of a comprehensive and standardized dataset for their hazardous properties. The available data is often for individual compounds or small, specific sets, making direct comparisons difficult. The following tables summarize some of the quantitative data found in the literature. It is crucial to note that these values can be influenced by experimental conditions such as heating rate in DSC.

| Acyl Azide Derivative | Onset Temperature (T_onset) (°C) | Enthalpy of Decomposition (ΔH_d) (kJ/mol) | Reference(s) |

| Selenophene-2-carbonyl azide | ~100 | Not Reported | [13] |

| Thiophene-2-carbonyl azide | ~110 | Not Reported | [13] |

| Furan-2-carbonyl azide | ~120 | Not Reported | [13] |

Note: The DSC thermograms for the selenophene, thiophene, and furan-2-carbonyl azides show exothermic decomposition peaks starting around the indicated temperatures. The original source should be consulted for the full thermograms.

Due to the limited availability of directly comparable experimental data for a wider range of acyl azides, researchers should consider performing their own thermal analysis on any new or unfamiliar acyl azide before handling it on a larger scale.

Experimental Protocols for Safe Handling

Strict adherence to well-defined experimental protocols is paramount when working with acyl azides. The following sections provide detailed methodologies for their synthesis, quenching, and disposal.

Synthesis of Acyl Azides

There are several methods for the preparation of acyl azides, with the most common being the reaction of an acyl chloride with sodium azide or the treatment of an acyl hydrazine with nitrous acid.[7]

This protocol is adapted from a literature procedure.[14]

Materials:

-

Benzoyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Ice

Procedure:

-

In a well-ventilated fume hood, behind a blast shield, prepare a solution of sodium azide in distilled water and cool it to 0 °C in an ice bath.

-

In a separate flask, dissolve benzoyl chloride in acetone and cool the solution to 0 °C.

-

Slowly add the cold sodium azide solution to the benzoyl chloride solution with gentle stirring while maintaining the temperature at 0 °C.

-

Continue to stir the mixture at 0 °C for 30 minutes.

-

Separate the organic layer and pour it onto crushed ice.

-

Collect the precipitated benzoyl azide by filtration.

-

Recrystallize the product from a mixture of acetone and water if further purification is required.

Continuous-flow chemistry offers a significantly safer approach for handling hazardous intermediates like acyl azides by generating and consuming them in situ in small volumes.[3][15]

General Principle:

A typical continuous-flow setup for acyl azide synthesis involves pumping streams of the acyl chloride (or other precursor) and an azide source (e.g., aqueous sodium azide) into a microreactor where they mix and react. The resulting acyl azide stream is then immediately directed to a subsequent reactor for the desired transformation (e.g., Curtius rearrangement).

Example Protocol for Acyl Azide Generation and Peptide Coupling: [16]

This protocol describes the in-situ generation of an acyl azide from an N-Boc-protected amino acid hydrazide and its subsequent use in a peptide coupling reaction.

Feeds:

-

Feed 1: Aqueous solution of the hydrazide precursor and HCl.

-

Feed 2: Aqueous solution of sodium nitrite (NaNO₂).

-

Feed 3: Organic solvent (e.g., toluene).

-

Feed 4: Aqueous solution of the amine coupling partner (e.g., an amino acid ester hydrochloride).

-

Feed 5: Solution of a base (e.g., triethylamine) in an organic solvent.

Procedure:

-

Feeds 1, 2, and 3 are mixed in a T-mixer and passed through a reactor coil (Reactor 1) to generate the acyl azide. The biphasic mixture allows for the extraction of the acyl azide into the organic phase.

-

The effluent from Reactor 1 is then mixed with Feeds 4 and 5 in another T-mixer before entering a second reactor coil (Reactor 2) where the peptide coupling takes place.

Quenching and Disposal of Acyl Azides

Unreacted acyl azides and azide-containing waste streams must be carefully quenched before disposal to neutralize their explosive hazard.

This procedure can be adapted for the quenching of acyl azide waste streams, which often contain residual sodium azide. This procedure is based on the reaction of azide with nitrous acid.[17][18]

Materials:

-

Azide-containing waste solution

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), 20% aqueous solution

-

Starch-iodide paper

Procedure:

-

In a three-necked flask equipped with a stirrer, an addition funnel, and an outlet vented to the fume hood, dilute the azide waste with water to a concentration of no more than 5%.

-

With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide estimated to be in the waste.

-

Slowly add the 20% sulfuric acid solution from the addition funnel until the reaction mixture is acidic. Crucially, the acid must be added after the nitrite to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).

-

Once the evolution of gas (N₂ and NO) ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition of the azide is complete.

-

The resulting solution can then be neutralized and disposed of according to institutional guidelines.

Visualizing Reaction and Safety Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the handling of acyl azides.

Caption: Thermal decomposition of an acyl azide via a concerted Curtius rearrangement.

Caption: A logical workflow for the safe handling of acyl azides in a laboratory setting.

References

- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. researchgate.net [researchgate.net]

- 14. orgsyn.org [orgsyn.org]

- 15. [PDF] Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Reddit - The heart of the internet [reddit.com]

- 18. chemistry.unm.edu [chemistry.unm.edu]

Safeguarding Stability: A Technical Guide to the Storage of m-Nitrobenzoyl Azide

For Immediate Release

This technical guide provides an in-depth analysis of the requisite storage conditions to prevent the degradation of m-nitrobenzoyl azide, a crucial reagent in various chemical syntheses. Addressed to researchers, scientists, and professionals in drug development, this document outlines the stability profile of this compound, recommended storage protocols, and the potential degradation pathways. The information presented herein is a synthesis of established safety protocols for organic azides and thermal analysis data of structurally related compounds.

Executive Summary

This compound (C₇H₄N₄O₃) is an energetic compound requiring stringent storage conditions to mitigate the risk of spontaneous and violent decomposition. Degradation can be initiated by thermal, photolytic, and hydrolytic factors. This guide establishes that optimal storage is achieved at low temperatures, in the absence of light, and in a moisture-free environment. Adherence to the stability guidelines for organic azides, particularly the Carbon-to-Nitrogen (C/N) ratio, is critical. For this compound, with a C/N ratio of 1.75, storage in solution at low concentrations is recommended.

Stability Profile of this compound

The stability of this compound is a function of its chemical structure, which includes both an azide and a nitro group, both of which are "explosophores". The primary factors influencing its stability are temperature, light, and the presence of incompatible materials.

Thermal Stability

Organic azides are known to be thermally sensitive. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not widely published, analysis of the closely related m-nitrobenzoic acid provides insight. The thermal decomposition of m-nitrobenzoic acid is an exothermic process, with decomposition beginning at temperatures as low as 125-190°C, depending on the heating rate[1]. It is prudent to assume that this compound will exhibit similar or greater thermal sensitivity. At elevated temperatures, this compound is susceptible to a Curtius rearrangement, which involves the loss of nitrogen gas (N₂) to form an isocyanate[2].

Photolytic and Hydrolytic Stability

As with many organic azides, exposure to light, particularly UV radiation, can induce decomposition. Similarly, contact with water or acids can lead to hydrolysis, potentially forming the highly toxic and explosive hydrazoic acid (HN₃).

Recommended Storage Conditions